molecular formula C13H15N5O2S2 B5266443 N~5~,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE

N~5~,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5266443
M. Wt: 337.4 g/mol
InChI Key: OZGZCBPHPVEVEN-UHFFFAOYSA-N
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Description

N~5~,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidinylsulfanyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the pyrimidinylsulfanyl group is usually done via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a thiazole intermediate. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~5~,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N~5~,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical tool or therapeutic agent.

    Industry: Its unique structure makes it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N5,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~5~,N~5~,4-TRIMETHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE
  • 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
  • 1,3-Pentanediol, 2,2,4-trimethyl-

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N,4-trimethyl-2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-8-10(11(20)18(2)3)22-13(16-8)17-9(19)7-21-12-14-5-4-6-15-12/h4-6H,7H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGZCBPHPVEVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC=CC=N2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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